4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

Catalog No.
S11862464
CAS No.
M.F
C24H18FN3O2S2
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl...

Product Name

4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

IUPAC Name

4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

Molecular Formula

C24H18FN3O2S2

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C24H18FN3O2S2/c25-18-8-6-17(7-9-18)23(30)26-19-10-12-20(13-11-19)31-15-22(29)28-24-27-21(14-32-24)16-4-2-1-3-5-16/h1-14H,15H2,(H,26,30)(H,27,28,29)

InChI Key

GEURGPJRAOYJKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide is a synthetic compound that belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide functional group. This particular compound features a fluorine atom at the para position of the benzamide, enhancing its pharmacological properties. The presence of a thiazole ring and a sulfenyl group contributes to its potential biological activity, making it an interesting target for medicinal chemistry.

The reactivity of 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide can be attributed to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the thiazole moiety may participate in nucleophilic substitution reactions due to its electrophilic nature.

Research indicates that compounds similar to 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole ring is known for its role in inhibiting certain enzymes and receptors involved in disease pathways. In particular, compounds with similar structures have shown significant inhibition against carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .

The synthesis of 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as phenyl and thioketone derivatives.
  • Amidation: The thiazole derivative is then reacted with an appropriate amine or amino acid derivative to form the desired amide bond.
  • Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents under controlled conditions.

These steps may vary based on specific reagents and conditions used.

The primary applications of 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide lie in medicinal chemistry and pharmacology. Its potential as an antitumor agent makes it a candidate for further development in cancer therapy. Additionally, its inhibitory effects on carbonic anhydrases suggest applications in treating conditions such as glaucoma and metabolic disorders .

Interaction studies involving 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide can provide insight into its mechanism of action. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • Enzyme Inhibition Assays: To quantify its inhibitory effects on specific enzymes.
  • Cell Viability Assays: To assess its cytotoxicity against various cancer cell lines.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-N'-(thiazol-2-carbonyl)hydrazineContains a thiazole and hydrazine moietyAntimicrobial
5-(4-fluorophenyl)-N-(thiazol-2-yloxy)acetamideFluorinated phenyl ring with thiazoleAnticancer
N-(5-sulfamoylthiazol)-N'-(benzoyl)hydrazineSulfonamide derivative with thiazoleAnti-inflammatory

These compounds highlight the unique features of 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide while showcasing the diversity within this chemical class.

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

463.08244733 g/mol

Monoisotopic Mass

463.08244733 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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